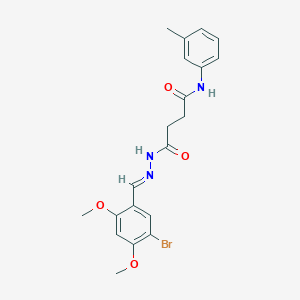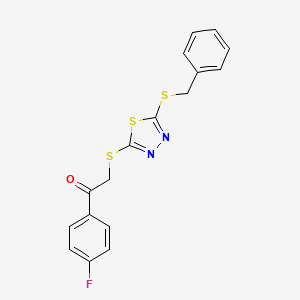
Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate is an organic compound with the molecular formula C16H23N5O3S and a molecular weight of 365.457 g/mol . This compound is known for its unique structure, which includes a purine base linked to a butyl ester through a pentanoyl thioamide linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Purine Derivative: The synthesis begins with the preparation of a purine derivative, such as 6-chloropurine, which is then reacted with a thiol compound to introduce the thio group.
Acylation: The thio-substituted purine is then acylated with a pentanoyl chloride derivative to form the pentanoyl thioamide intermediate.
Esterification: Finally, the pentanoyl thioamide intermediate is esterified with butanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the purine base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting viral replication or interfering with cellular processes. The thioamide linkage may also play a role in modulating the compound’s biological activity by interacting with proteins or enzymes involved in various pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sec-Butyl 5-(9H-purin-6-ylthio)pentanoate: Similar structure but with a sec-butyl group instead of a butyl group.
9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine: Another purine derivative with different substituents.
Uniqueness
Butyl ((5-(9H-purin-6-ylthio)pentanoyl)amino)acetate is unique due to its specific combination of a butyl ester, a pentanoyl thioamide linkage, and a purine base. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
23374-49-4 |
|---|---|
Formule moléculaire |
C16H23N5O3S |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
butyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]acetate |
InChI |
InChI=1S/C16H23N5O3S/c1-2-3-7-24-13(23)9-17-12(22)6-4-5-8-25-16-14-15(19-10-18-14)20-11-21-16/h10-11H,2-9H2,1H3,(H,17,22)(H,18,19,20,21) |
Clé InChI |
QNZGCCSRJWLUGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CNC(=O)CCCCSC1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11975673.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11975677.png)
![Dibenzyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975685.png)
![4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide](/img/structure/B11975688.png)
![Ethyl 2-[(phenylcarbamoyl)amino]benzoate](/img/structure/B11975696.png)


![2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975714.png)
![(5E)-5-[4-(Allyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11975725.png)


![3-(4-bromophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11975736.png)
